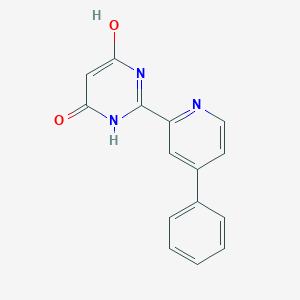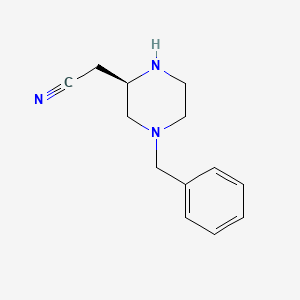
(R)-2-(4-Benzylpiperazin-2-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(4-Benzylpiperazin-2-yl)acetonitrile is a chiral compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Benzylpiperazin-2-yl)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and piperazine.
Formation of Intermediate: The benzylamine is reacted with piperazine under controlled conditions to form an intermediate compound.
Introduction of Nitrile Group: The intermediate is then treated with a nitrile source, such as cyanogen bromide, to introduce the nitrile group, resulting in the formation of ®-2-(4-Benzylpiperazin-2-yl)acetonitrile.
Industrial Production Methods
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. Continuous flow reactors and other advanced technologies may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
®-2-(4-Benzylpiperazin-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions may require reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(4-Benzylpiperazin-2-yl)acetonitrile is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmacologically active compounds.
Biology
In biological research, this compound may be used to study the interactions of piperazine derivatives with biological targets, such as enzymes and receptors.
Medicine
In medicinal chemistry, ®-2-(4-Benzylpiperazin-2-yl)acetonitrile is explored for its potential therapeutic properties. It may be investigated for its activity against certain diseases or conditions.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of ®-2-(4-Benzylpiperazin-2-yl)acetonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(4-Benzylpiperazin-2-yl)acetonitrile: The enantiomer of the compound, which may have different biological activities.
N-Benzylpiperazine: A related compound with similar structural features but lacking the nitrile group.
2-(4-Benzylpiperazin-1-yl)ethanol: A compound with a hydroxyl group instead of a nitrile group.
Uniqueness
®-2-(4-Benzylpiperazin-2-yl)acetonitrile is unique due to its specific chiral configuration and the presence of both the benzyl and nitrile groups. These features contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C13H17N3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
2-[(2R)-4-benzylpiperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C13H17N3/c14-7-6-13-11-16(9-8-15-13)10-12-4-2-1-3-5-12/h1-5,13,15H,6,8-11H2/t13-/m1/s1 |
InChI Key |
PCQVUQWSWFRWSU-CYBMUJFWSA-N |
Isomeric SMILES |
C1CN(C[C@H](N1)CC#N)CC2=CC=CC=C2 |
Canonical SMILES |
C1CN(CC(N1)CC#N)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


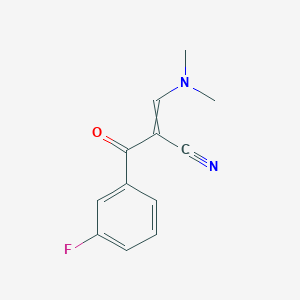

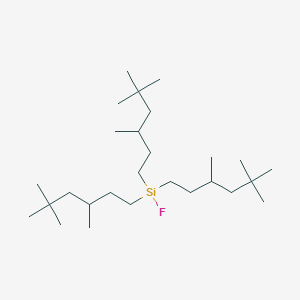
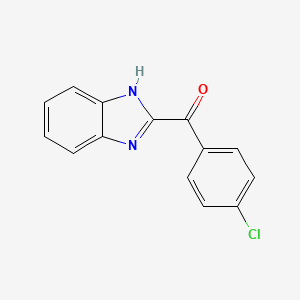

![2-[(Cyclooctyloxy)methyl]oxirane](/img/structure/B14002510.png)
![6-(Ethanesulfonyl)tetrazolo[1,5-b]pyridazine](/img/structure/B14002516.png)
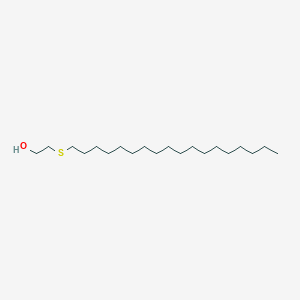

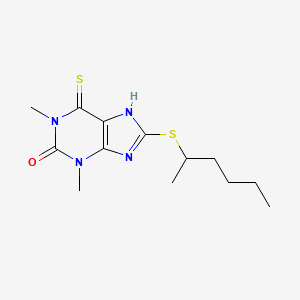
![Tert-butyl 9-amino-2-oxa-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B14002530.png)
